3,5,5-Trimethylpiperidin-2-one
Overview
Description
3,5,5-Trimethylpiperidin-2-one is a chemical compound . It is a cyclic imine that has gained significant attention in scientific research due to its diverse range of properties and applications.
Molecular Structure Analysis
This compound contains a total of 25 bonds; 10 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, and 1 secondary amide (aliphatic) .Scientific Research Applications
Antimicrobial Activity
Studies on derivatives of trimethylpiperidinones, such as 1,2,5-Trimethylpiperidin-4-ols, have shown promising antimicrobial activity against a range of test microorganisms. This suggests potential applications of 3,5,5-Trimethylpiperidin-2-one in developing antimicrobial agents (Dyusebaeva et al., 2017).
Synthesis of Heterocyclic Compounds
The reactivity of N-substituted piperidin-4-ones, including structures similar to this compound, with chalcone has been explored, leading to the synthesis of a number of heterocyclic 1,5-dicarbonyl compounds. This research opens avenues for this compound in synthetic organic chemistry, particularly in the synthesis of complex heterocyclic structures (Vatsadze et al., 2004).
Anticancer and DNA Binding Studies
Piperidinone derivatives have also been investigated for their anticancer, antibacterial, and DNA binding potential, showcasing the broad biological activity spectrum of such compounds. This research highlights the potential of this compound in the development of new anticancer and antibacterial agents with DNA binding capabilities (Gupta et al., 2016).
Material Science Applications
In material science, derivatives of piperidinones, by extension, could be explored for their corrosion inhibition properties and as components in materials designed for specific applications such as protective coatings in metal surfaces. This suggests a potential application for this compound in developing new materials with improved corrosion resistance (Chafiq et al., 2020).
Safety and Hazards
3,5,5-Trimethylpiperidin-2-one is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include measures to take in case of exposure or if specific accidents occur .
Properties
IUPAC Name |
3,5,5-trimethylpiperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6-4-8(2,3)5-9-7(6)10/h6H,4-5H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDWYMQBLSPGKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.